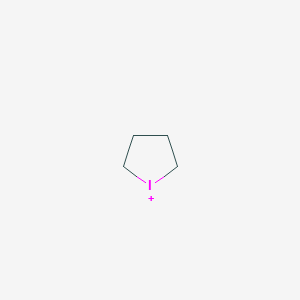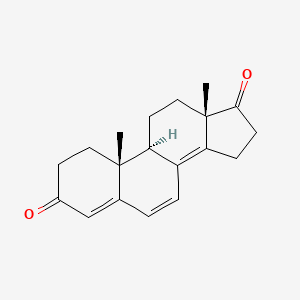
Androsta-4,6,8(14)-triene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androsta-4,6,8(14)-triene-3,17-dione is a synthetic steroidal compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its three conjugated double bonds in the steroid nucleus, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-4,6,8(14)-triene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the oxidation of androstenedione using specific reagents and conditions to introduce the conjugated double bonds at positions 4, 6, and 8(14). The reaction conditions often include the use of strong oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
Androsta-4,6,8(14)-triene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated steroids.
科学的研究の応用
Androsta-4,6,8(14)-triene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand for specific receptors.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Androsta-4,6,8(14)-triene-3,17-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound’s conjugated double bonds allow it to bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function.
類似化合物との比較
Similar Compounds
Androsta-4,6-diene-3,17-dione: Lacks the double bond at position 8(14).
Androsta-4,8-diene-3,17-dione: Lacks the double bond at position 6.
Androsta-4,6,8(14)-triene-3,11,16-trione: Contains additional ketone groups at positions 11 and 16.
Uniqueness
Androsta-4,6,8(14)-triene-3,17-dione is unique due to its specific arrangement of double bonds and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
23970-99-2 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
(9R,10R,13S)-10,13-dimethyl-2,9,11,12,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,16H,5-10H2,1-2H3/t16-,18-,19-/m0/s1 |
InChIキー |
CWWDEXWIBFNSQA-WDSOQIARSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1C=CC3=C4CCC(=O)[C@]4(CC[C@H]23)C |
正規SMILES |
CC12CCC(=O)C=C1C=CC3=C4CCC(=O)C4(CCC23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




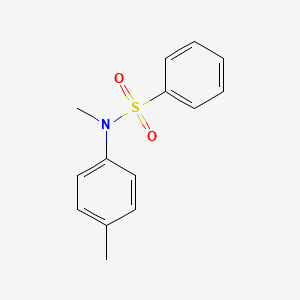
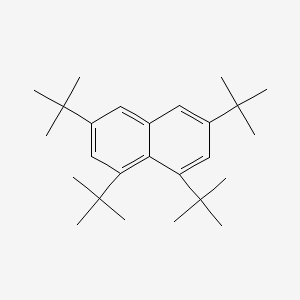
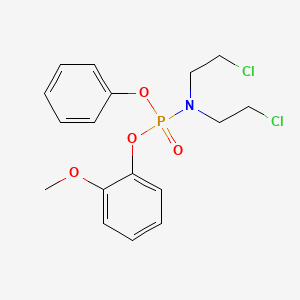
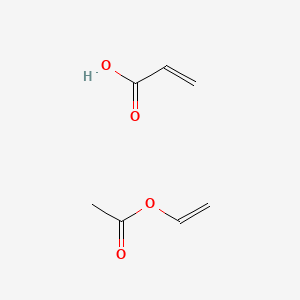
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
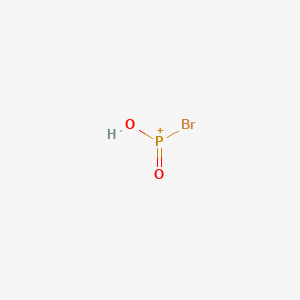


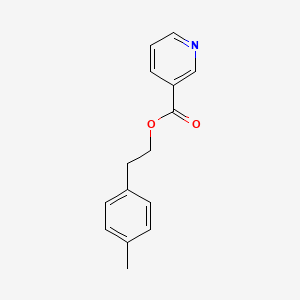
![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)

